molecular formula C18H10S2 B1434743 8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene CAS No. 1491133-64-2

8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene

Cat. No.: B1434743
CAS No.: 1491133-64-2
M. Wt: 290.4 g/mol
InChI Key: CFRRRFIZJNHSLM-UHFFFAOYSA-N
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Description

Phenanthro[1,2-b:8,7-b’]dithiophene is a picene-type molecule synthesized for use in organic field-effect transistors (OFETs). The molecule consists of a phenanthrene core with two thiophene rings fused on the ends, making it a picene analogue

Mechanism of Action

Target of Action

Phenanthro[1,2-b:8,7-b’]dithiophene is primarily targeted for use in organic field-effect transistors (OFETs) . The molecule consists of a phenanthrene core with two thiophene rings fused on the ends .

Mode of Action

The electronic structure of Phenanthro[1,2-b:8,7-b’]dithiophene was determined by its optical absorption spectrum together with a theoretical calculation based on density functional theory (DFT) . The topological and electronic structures of thin films produced by direct thermal evaporation of the compounds and by deposition from a solution were characterized by optical imaging, X-ray diffraction, and atomic force microscopy .

Biochemical Pathways

It is known that the molecule’s electronic structure and topological properties play a crucial role in its function in ofets .

Pharmacokinetics

The field-effect mobility of the molecule, which can be considered analogous to bioavailability in pharmacokinetics, was found to be as high as 10 −1 cm 2 V −1 s −1 .

Result of Action

The result of Phenanthro[1,2-b:8,7-b’]dithiophene’s action is the creation of high-performance transistors. FET devices fabricated with thin films of Phenanthro[1,2-b:8,7-b’]dithiophene showed field-effect mobility as high as 10 −1 cm 2 V −1 s −1 .

Action Environment

The performance of Phenanthro[1,2-b:8,7-b’]dithiophene in OFETs can be influenced by environmental factors such as the type of gate dielectric used. For instance, the field-effect mobility was found to be higher when a HfO 2 gate dielectric was used compared to an SiO 2 gate dielectric .

Biochemical Analysis

Biochemical Properties

Phenanthro[1,2-b:8,7-b’]dithiophene plays a crucial role in biochemical reactions due to its unique electronic properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it suitable for use in biosensors and other bioelectronic devices . The compound’s ability to form stable complexes with biomolecules also makes it a valuable tool for studying protein-ligand interactions and enzyme kinetics .

Cellular Effects

Phenanthro[1,2-b:8,7-b’]dithiophene has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, phenanthro[1,2-b:8,7-b’]dithiophene can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of phenanthro[1,2-b:8,7-b’]dithiophene involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . This binding can result in conformational changes in the biomolecules, affecting their ability to catalyze reactions or interact with other molecules . Additionally, phenanthro[1,2-b:8,7-b’]dithiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenanthro[1,2-b:8,7-b’]dithiophene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term studies have shown that phenanthro[1,2-b:8,7-b’]dithiophene can have lasting effects on cellular function, including changes in cell proliferation and differentiation . These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of phenanthro[1,2-b:8,7-b’]dithiophene in animal models vary with different dosages. At low doses, the compound can enhance cellular function and promote tissue regeneration . At high doses, phenanthro[1,2-b:8,7-b’]dithiophene can be toxic, leading to adverse effects such as cell death and tissue damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Phenanthro[1,2-b:8,7-b’]dithiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, phenanthro[1,2-b:8,7-b’]dithiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

Phenanthro[1,2-b:8,7-b’]dithiophene is localized to specific subcellular compartments, where it can interact with target biomolecules and modulate their activity. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular localization is crucial for the compound’s function, as it allows phenanthro[1,2-b:8,7-b’]dithiophene to interact with key regulatory proteins and enzymes involved in cellular processes .

Chemical Reactions Analysis

Phenanthro[1,2-b:8,7-b’]dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of derivatives with modified electronic properties . The major products formed from these reactions are typically functionalized derivatives that can be further utilized in electronic applications.

Scientific Research Applications

Phenanthro[1,2-b:8,7-b’]dithiophene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, its derivatives are explored for their potential as bioactive compounds. In industry, the compound is primarily used in the development of organic field-effect transistors (OFETs) due to its high field-effect mobility and stability . The compound’s unique electronic properties make it suitable for use in flexible and lightweight electronic devices .

Comparison with Similar Compounds

Phenanthro[1,2-b:8,7-b’]dithiophene is often compared with other picene-type molecules and phenacene-based compounds. Similar compounds include 2,7-dialkyl-substituted phenanthro[2,1-b:7,8-b’]dithiophene and 2,9-dialkylated phenanthro[1,2-b:8,7-b’]dithiophene . These compounds share similar structural features but differ in their electronic properties and field-effect mobilities. Phenanthro[1,2-b:8,7-b’]dithiophene is unique due to its specific arrangement of thiophene rings and its high stability, making it particularly suitable for use in high-performance OFETs .

Properties

IUPAC Name

8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10S2/c1-3-13-14-4-2-12-8-10-20-18(12)16(14)6-5-15(13)17-11(1)7-9-19-17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRRRFIZJNHSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC4=C3SC=C4)C5=C1C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene
Reactant of Route 2
8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene
Reactant of Route 3
8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene
Reactant of Route 4
8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene
Reactant of Route 5
8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene
Reactant of Route 6
8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene

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